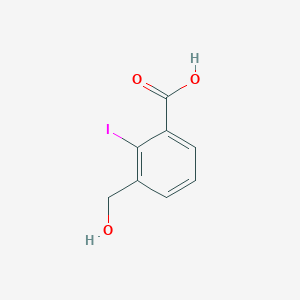

3-(Hydroxymethyl)-2-iodobenzoic acid

Description

Properties

Molecular Formula |

C8H7IO3 |

|---|---|

Molecular Weight |

278.04 g/mol |

IUPAC Name |

3-(hydroxymethyl)-2-iodobenzoic acid |

InChI |

InChI=1S/C8H7IO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) |

InChI Key |

UWZPDKBOIFETET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)I)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3-(Hydroxymethyl)benzoic acid. This reaction typically uses iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the benzene ring at the ortho position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2-iodobenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: 3-(Carboxymethyl)-2-iodobenzoic acid.

Reduction: 3-(Hydroxymethyl)benzoic acid.

Substitution: 3-(Hydroxymethyl)-2-azidobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of iodobenzoic acids exhibit promising anticancer properties. In particular, compounds similar to 3-(Hydroxymethyl)-2-iodobenzoic acid have been studied for their ability to downregulate proteins associated with cancer cell survival, such as Bcl-2. For instance, studies involving Passerini adducts derived from iodobenzoic acids showed significant tumor selectivity and potency against various cancer cell lines, including Caco-2 and HepG-2 cells .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A series of acylhydrazones derived from iodobenzoic acids demonstrated effective antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that this compound and its derivatives could serve as potential leads in the development of new antimicrobial agents .

Synthetic Organic Chemistry

Reagent in Organic Synthesis

this compound serves as a valuable reagent in various organic synthesis reactions. It can act as a precursor for the synthesis of more complex molecules, including oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used in synthetic chemistry for mild oxidation reactions .

Applications in Suzuki Coupling Reactions

The compound is also utilized in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of biaryl compounds. This method is particularly important in the pharmaceutical industry for creating complex drug molecules .

Biochemical Applications

Detection of Sulfhydryl Groups

In biochemical research, this compound is employed as a reagent for the detection of sulfhydryl groups in proteins. This application is crucial for studying protein structure and function, as sulfhydryl groups play a significant role in the stability and activity of many proteins .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study

A study published in Nature explored the anticancer effects of Passerini adducts derived from iodobenzoic acids. The results demonstrated that these compounds could significantly induce apoptosis in cancer cells by activating caspase pathways, showing potential as novel therapeutic agents . -

Antimicrobial Efficacy Research

In another study focusing on the synthesis of acylhydrazones from iodobenzoic acids, researchers found that several derivatives exhibited strong antibacterial activity comparable to established antibiotics. This research highlights the potential for developing new antimicrobial treatments based on these compounds .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2-iodobenzoic acid depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring and form a new bond. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-Iodobenzoic Acid

- Molecular Formula : C₇H₅IO₂

- Molecular Weight : 248.02 g/mol

- Key Properties: Melting point 162–164°C; soluble in organic solvents like ethanol and acetone.

- Applications : A precursor for synthesizing benziodoxole compounds (e.g., 1-hydroxy-1,2-benziodoxol-3-(1H)-one), which are used as hypervalent iodine reagents in oxidation reactions .

- Comparison : The absence of the hydroxymethyl group in 2-iodobenzoic acid reduces its polarity compared to the target compound. This difference impacts reactivity in substitution reactions and solubility profiles.

3-Iodobenzoic Acid

- Molecular Formula : C₇H₅IO₂

- Molecular Weight : 248.02 g/mol

- Key Properties : CAS 88-67-5; structurally similar but lacks the hydroxymethyl group.

- Comparison : The position of the iodine atom (3- vs. 2-) alters electronic effects on the aromatic ring, influencing regioselectivity in further functionalization.

5-Iodoanthranilic Acid

- Molecular Formula: C₇H₆INO₂

- Molecular Weight : 263.03 g/mol

- Key Properties: Melting point 219–221°C; contains an amino group (-NH₂) at the 2-position.

- Comparison: The amino group introduces nucleophilic reactivity, contrasting with the hydroxymethyl group’s role in hydrogen bonding and solubility enhancement.

3-Hydroxy-2-methylbenzoic Acid

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.14 g/mol

- Key Properties: Synonyms include 3-hydroxy-o-toluic acid; soluble in ethanol and acetone.

- Applications : Pharmaceutical applications due to its anti-inflammatory and antimicrobial properties .

- Comparison : The methyl group (-CH₃) instead of iodine reduces electrophilicity, limiting utility in halogenation reactions but improving metabolic stability in drug design.

Tabulated Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.